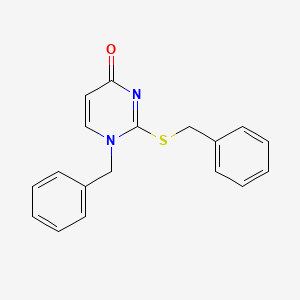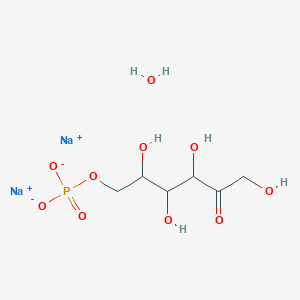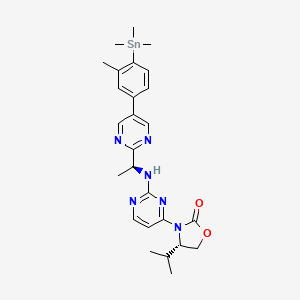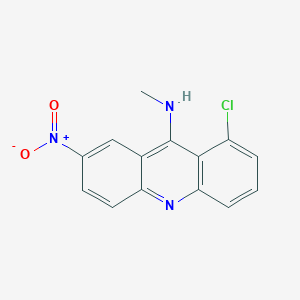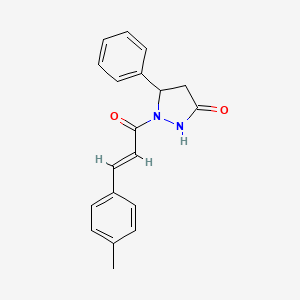
5-Phenyl-1-(3-(p-tolyl)acryloyl)pyrazolidin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenyl-1-(3-(p-tolyl)acryloyl)pyrazolidin-3-one is a heterocyclic compound that belongs to the pyrazolidinone family This compound is characterized by its unique structure, which includes a pyrazolidinone ring substituted with phenyl and p-tolyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1-(3-(p-tolyl)acryloyl)pyrazolidin-3-one typically involves a multi-step process. One common method is the cyclocondensation reaction of α, β-unsaturated carbonyl compounds with substituted hydrazines. This reaction is often catalyzed by vitamin B1 and can be carried out in green media such as water and ethanol at room temperature . Another approach involves the reaction of aromatic aldehydes, malono derivatives, and phenyl hydrazine derivatives in a one-pot, three-component synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Phenyl-1-(3-(p-tolyl)acryloyl)pyrazolidin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Substitution reactions can occur at the phenyl or p-tolyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and oxygen in the presence of DMSO.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, alcohol derivatives, and halogenated compounds
Applications De Recherche Scientifique
5-Phenyl-1-(3-(p-tolyl)acryloyl)pyrazolidin-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as a fluorescent probe for detecting metal ions.
Industry: In the textile industry, derivatives of this compound can be used as fluorescent whitening agents.
Mécanisme D'action
The mechanism of action of 5-Phenyl-1-(3-(p-tolyl)acryloyl)pyrazolidin-3-one involves its interaction with specific molecular targets. For instance, as a fluorescent probe, it can selectively bind to metal ions, leading to a change in its fluorescence properties . In medicinal applications, its biological activity may be attributed to its ability to interact with enzymes or receptors, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds are purine analogs with applications in medicinal chemistry.
Pyrazolo[5,1-c]triazines: Known for their antitrypanosomal activity.
1,3,4-Thiadiazoles: These compounds have shown various biological activities, including antimicrobial and anticancer properties.
Uniqueness
5-Phenyl-1-(3-(p-tolyl)acryloyl)pyrazolidin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to act as a fluorescent probe and its potential medicinal applications make it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C19H18N2O2 |
|---|---|
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
1-[(E)-3-(4-methylphenyl)prop-2-enoyl]-5-phenylpyrazolidin-3-one |
InChI |
InChI=1S/C19H18N2O2/c1-14-7-9-15(10-8-14)11-12-19(23)21-17(13-18(22)20-21)16-5-3-2-4-6-16/h2-12,17H,13H2,1H3,(H,20,22)/b12-11+ |
Clé InChI |
VCKZNBYHSYMCFY-VAWYXSNFSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C=C/C(=O)N2C(CC(=O)N2)C3=CC=CC=C3 |
SMILES canonique |
CC1=CC=C(C=C1)C=CC(=O)N2C(CC(=O)N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


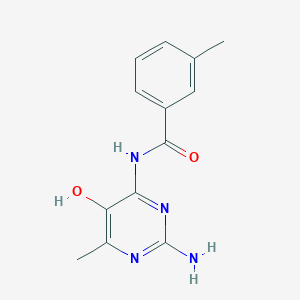
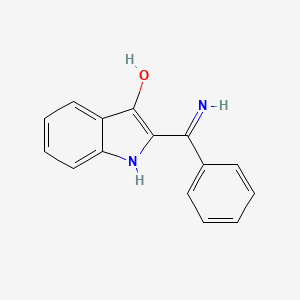
![5-Amino-2-{[(thiophen-3-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12923458.png)
![[2,2'-Biquinolin]-4-amine, N-1-naphthalenyl-](/img/structure/B12923462.png)
![(1S,2S,5R)-8-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B12923468.png)
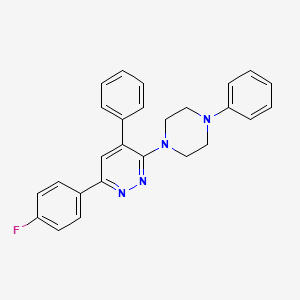

![6-[(4-Fluorophenyl)ethynyl]-2-(propan-2-yl)pyridazin-3(2H)-one](/img/structure/B12923496.png)

![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(octylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12923499.png)
